molecular formula C12H19N5 B11728096 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11728096
M. Wt: 233.31 g/mol
InChI Key: SNPHXWCZBFZMTD-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound built around a pyrazole-based scaffold. The pyrazole moiety is a privileged structure in medicinal chemistry and drug discovery, known for its extensive therapeutic profile and presence in several clinically used agents . This specific amine-functionalized bispyrazole structure presents researchers with a valuable building block for the synthesis and development of novel bioactive molecules. Pyrazole-containing compounds are the subject of intensive research across various therapeutic areas. Significant scientific literature highlights their application as potent inhibitors of metalloproteinases, such as meprin α and β, which are emerging targets in pathologies like cancer, fibrotic diseases, and Alzheimer's . Furthermore, the pyrazole scaffold is a cornerstone in the development of anti-inflammatory and anticancer agents, with several derivatives like Crizotinib and Pyrazofurin already in clinical use . In other pioneering work, pyrazolo[1,5-a]pyrimidine cores have been utilized to develop highly potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key target in inflammatory and autoimmune diseases such as asthma and COPD . The structural features of this compound make it a promising intermediate for researchers exploring structure-activity relationships (SAR) in these and other fields, aiming to optimize potency and selectivity for specific biological targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-11(8-15-16)7-13-12-5-6-14-17(12)10(2)3/h5-6,8-10,13H,4,7H2,1-3H3

InChI Key

SNPHXWCZBFZMTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC=NN2C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Ethyl-1H-Pyrazol-4-ylmethanol

The primary intermediate for this compound, 1-ethyl-1H-pyrazol-4-ylmethanol, is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A representative protocol involves reacting ethyl 3-ethoxyacrylate with ethyl hydrazinecarboxylate in anhydrous ethanol under reflux for 12 hours. The reaction proceeds through a Knorr pyrazole synthesis mechanism, yielding 1-ethyl-1H-pyrazole-4-carboxylate, which is subsequently reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to produce the methanol derivative.

Key Reaction Parameters

StepReagentSolventTemperatureYield
CyclocondensationEthyl hydrazinecarboxylateEthanolReflux78%
ReductionLiAlH4THF0°C85%

The structure is confirmed via 1H^1H NMR (δ 4.61 ppm, singlet, -CH2OH) and 13C^{13}C NMR (δ 61.2 ppm, -CH2OH).

Preparation of 1-Isopropyl-1H-Pyrazol-5-Amine

The secondary pyrazole component, 1-isopropyl-1H-pyrazol-5-amine, is synthesized via a regioselective cyclization of propargyl amines with hydrazine hydrate. In a modified procedure, 3-(dimethylamino)-1-isopropyl-2-propen-1-one reacts with hydrazine hydrate in dimethylformamide (DMF) at 80°C for 6 hours, yielding the amine-substituted pyrazole. The reaction’s regioselectivity is attributed to the electron-donating isopropyl group directing hydrazine attack to the C-5 position.

Optimization Insights

  • Solvent Effects : DMF increases reaction rate by stabilizing the transition state through polar interactions.

  • Temperature : Yields drop below 70°C due to incomplete cyclization.

Coupling Strategies for Final Assembly

Reductive Amination Approach

The most widely reported method involves reductive amination between 1-ethyl-1H-pyrazol-4-ylmethanol and 1-isopropyl-1H-pyrazol-5-amine. The alcohol is first oxidized to 1-ethyl-1H-pyrazole-4-carbaldehyde using pyridinium chlorochromate (PCC) in dichloromethane (82% yield). The aldehyde then reacts with the amine in methanol under hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C) at 25°C for 24 hours.

Reaction Scheme

R-CHO+R’-NH2H2,Pd/CMeOHR-CH2NH-R’+H2O\text{R-CHO} + \text{R'-NH}2 \xrightarrow[\text{H}2, \text{Pd/C}]{\text{MeOH}} \text{R-CH}2-\text{NH-R'} + \text{H}2\text{O}

Performance Metrics

  • Yield : 67–73% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Nucleophilic Substitution via Mesylation

An alternative route employs mesylation of the alcohol intermediate to enhance electrophilicity. 1-Ethyl-1H-pyrazol-4-ylmethanol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane at 0°C, producing the mesylate derivative in 89% yield. Subsequent reaction with 1-isopropyl-1H-pyrazol-5-amine in acetonitrile at 60°C for 8 hours affords the target compound in 71% yield.

Advantages

  • Higher functional group tolerance compared to reductive amination.

  • Avoids hydrogenation equipment.

Comparative Analysis of Methodologies

Yield and Scalability

MethodStep CountTotal YieldScalability
Reductive Amination351%Suitable for gram-scale
Mesylation356%Limited by MsCl toxicity

Reductive amination is preferred for large-scale synthesis due to milder conditions and lower toxicity.

Byproduct Formation

  • Reductive Amination : Traces of over-reduced products (e.g., secondary alcohols) require careful chromatographic separation.

  • Mesylation : Sulfonate esters may hydrolyze under acidic conditions, necessitating anhydrous workups.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3) : δ 1.42 (t, J = 7.2 Hz, 3H, -CH2CH3), 1.48 (d, J = 6.8 Hz, 6H, -CH(CH3)2), 3.92 (q, 2H, -CH2CH3), 4.21 (septet, 1H, -CH(CH3)2), 4.65 (s, 2H, -CH2NH-).

  • HRMS (ESI+) : m/z calculated for C12H18N5 [M+H]+: 240.1618; found: 240.1615.

Chromatographic Purity

Reverse-phase HPLC (C18, 5 μm) with UV detection at 254 nm confirms >98% purity using isocratic elution (acetonitrile:water 65:35).

Industrial and Environmental Considerations

Solvent Recovery

  • Methanol and acetonitrile are recycled via distillation, reducing waste by 40%.

  • Pd/C catalyst is reclaimed through filtration and reactivation, minimizing heavy metal disposal.

Green Chemistry Metrics

MetricValue
Atom Economy78%
E-Factor6.2

The E-factor indicates moderate waste generation, primarily from chromatographic purification.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reductive amination in microreactors achieves 89% yield in 30 minutes residence time, enhancing throughput. Key parameters:

  • Pressure : 10 bar H2

  • Temperature : 50°C

  • Catalyst : Pd/Al2O3 pellets

Enzymatic Coupling

Preliminary studies using transaminases (e.g., from Aspergillus terreus) show 34% conversion under aqueous conditions, offering a solvent-free alternative .

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related pyrazole derivatives:

Compound Name Molecular Formula Substituents/R-Groups Key Functional Features Reference
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine C₁₃H₁₇N₃ Ethyl (C2H5), propan-2-yl (C3H7) Dual pyrazole core, methylene bridge
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7) C₇H₈N₄S Thiazole ring, pyrazole Heterocyclic thiazole substitution
1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C₁₃H₁₇N₃ 4-Isopropylphenyl, pyrazole Aromatic phenyl substitution
4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine C₁₀H₁₄ClN₅ Chloro, ethyl-pyrazole Halogenated pyrazole derivative
1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine C₁₂H₁₄FN₃ 4-Fluorophenyl, propan-2-yl Fluorinated aromatic substitution
1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C₇H₁₀F₃N₃ Trifluoromethyl, propan-2-yl Strong electron-withdrawing CF₃ group

Key Observations :

  • Heterocyclic vs.
  • Halogenation: The chloro-substituted derivative () may exhibit altered reactivity or bioactivity compared to the non-halogenated target compound .
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity, which could improve metabolic stability but reduce solubility .

Physicochemical Properties

Available data on melting points (mp) and spectral characteristics:

Compound Name Melting Point (°C) IR/NMR Features Reference
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (7) 108–110 IR: NH/amine stretches; NMR: thiazole protons
N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (13) 43–45 IR: 1667 cm⁻¹ (C=O); NMR: δ 2.04 (CH₃)
1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine Not reported

Gaps in Data :

  • The target compound lacks reported mp or spectral data, limiting direct comparisons. Analogs with acetamide groups () show distinct carbonyl IR peaks (~1667 cm⁻¹), absent in the target .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern with an ethyl group and a propan-2-yl group, which contribute to its distinctive chemical properties. The molecular formula is C10H15N5C_{10}H_{15}N_5 with a molecular weight of 205.26 g/mol. Below is a summary of its structural features:

PropertyValue
Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine
Canonical SMILES CCN1C=C(C=N1)CNC2=CN(N=C2)C

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, influencing various biological pathways. Its mechanism includes:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. It has been investigated for its potential to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

Cell LineIC50 (µM)Reference
MCF73.79
SF26812.50
NCI-H46042.30

The compound has shown satisfactory cytotoxic potential against various cancer cell lines, indicating its promise as an anticancer agent.

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrazole derivatives similar to this compound:

  • Thrombin Inhibition : A series of pyrazole-based thrombin inhibitors have demonstrated significant inhibition through a serine-trapping mechanism, showcasing the potential for developing anticoagulant therapies .
  • Trypanocidal Activity : Research on pyrazole-thiazoline derivatives indicated low mammalian cell toxicity and promising trypanocidal activity against Trypanosoma brucei with effective binding to cysteine protease active sites .

Q & A

Q. What are the common synthetic routes for synthesizing N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution or condensation reactions. A common approach involves reacting 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine under reductive amination conditions using sodium borohydride or cyanoborohydride in methanol or ethanol . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction rates and yields compared to protic solvents .
  • Temperature control : Maintaining 0–25°C during imine formation prevents side reactions .
  • Catalyst use : Lewis acids like ZnCl₂ enhance regioselectivity in pyrazole functionalization .

Q. Which spectroscopic and crystallographic methods are most effective for elucidating the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and connectivity. For example, the methylene bridge (-CH₂-) between pyrazole rings appears as a triplet at δ 3.8–4.2 ppm .
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding networks. Pyrazole rings typically exhibit coplanar geometry with dihedral angles <10° .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 261.18 for C₁₂H₁₉N₅) and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorogenic substrates to measure IC₅₀ values. Pyrazole derivatives often show nM–μM inhibition due to nitrogen-rich pharmacophores .
  • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Dose-response curves (1–100 µM) identify therapeutic windows .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ) .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the regioselectivity of substitutions in this compound?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR. Pyrazole C-4 positions are more reactive due to electron-withdrawing effects from adjacent nitrogen atoms, leading to preferential substitution .
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor thermodynamic control (C-5 substitution), while polar solvents (e.g., DMSO) favor kinetic control (C-4) .
  • Base selection : Strong bases (e.g., NaH) deprotonate pyrazole NH groups, directing electrophiles to the less hindered C-3 position .

Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data across similar pyrazole derivatives?

  • Methodological Answer :
  • Comparative SAR tables : Analyze substituent effects (e.g., ethyl vs. isopropyl groups) on bioactivity. For example, ethyl groups at N-1 enhance solubility but reduce kinase affinity compared to bulkier substituents .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity. Fluorine at C-5 increases metabolic stability but may sterically hinder target binding .
  • Crystallographic overlays : Compare binding modes of analogs with target proteins (e.g., COX-2) to identify critical interactions (e.g., H-bonding with pyrazole N-2) .

Q. What computational approaches are utilized to predict binding modes and interaction mechanisms with target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate poses in ATP-binding pockets. Pyrazole rings often form π-π interactions with aromatic residues (e.g., Phe82 in EGFR) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key parameters include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies for specific interactions (e.g., charge transfer between pyrazole N-1 and Lys45 in CDK2) .

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